3-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
3-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, or 3-CMP-5-MBA, is an organic compound with the molecular formula C13H11ClO5. It is a white solid that is soluble in polar organic solvents. It is commonly used in pharmaceutical and biochemical research as a reagent for the synthesis of various compounds. It is also known as 3-CMP-MBA or 3-CMP-5-MBA.
Mechanism of Action
3-CMP-5-MBA acts as a reagent in the synthesis of various compounds. It is used to form an ester bond between two molecules, allowing them to form a stable complex. This process is known as esterification.
Biochemical and Physiological Effects
3-CMP-5-MBA is not known to have any direct biochemical or physiological effects. It is used as a reagent in the synthesis of various compounds, but does not directly interact with any biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-CMP-5-MBA in lab experiments is its low cost and ease of preparation. It is a relatively simple compound to synthesize, and can be easily obtained from commercial suppliers. Additionally, it is a stable compound, making it suitable for long-term storage.
The main limitation of using 3-CMP-5-MBA in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, it can react with other compounds in solution, making it difficult to control the reaction conditions.
Future Directions
The use of 3-CMP-5-MBA in scientific research is still relatively new, and there are many potential future directions that could be explored. For example, it could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of compounds for the study of enzyme kinetics and drug-target interactions. Additionally, it could be used in the synthesis of compounds for the study of molecular recognition and drug design. Finally, it could be used in the synthesis of compounds for the study of protein-ligand interactions.
Synthesis Methods
3-CMP-5-MBA can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenylacetic acid and 5-methoxybenzaldehyde in the presence of an acid catalyst. This reaction yields 3-(3-chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid. The second step involves the deprotection of the acid to form the desired product.
Scientific Research Applications
3-CMP-5-MBA is used in a variety of scientific research applications. It is used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and phosphatases. It is also used in the synthesis of compounds for the study of molecular recognition and drug design. Additionally, it is used in the synthesis of compounds for the study of enzyme kinetics, protein-ligand interactions, and drug-target interactions.
properties
IUPAC Name |
3-(3-chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-12-6-10(5-11(7-12)15(18)19)9-3-4-13(14(17)8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPZJAYITAHDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692014 |
Source
|
Record name | 3'-Chloro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-46-4 |
Source
|
Record name | 3'-Chloro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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